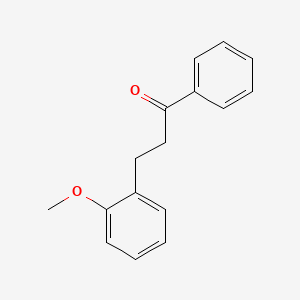

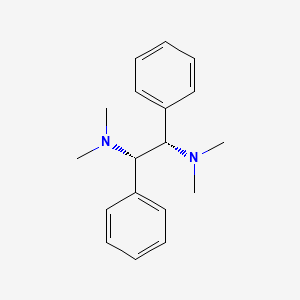

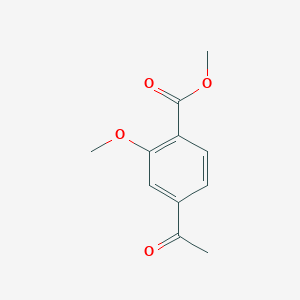

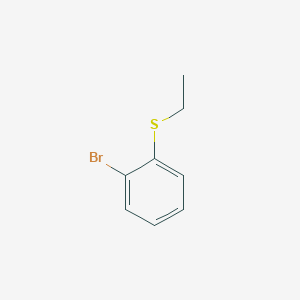

![molecular formula C9H12N2O B1338838 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine CAS No. 20348-26-9](/img/structure/B1338838.png)

2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic organic molecule that belongs to the class of oxazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as scaffolds for the development of new drugs .

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, which are closely related to the target compound, can be achieved through a one-pot annulation process. This involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypy

Scientific Research Applications

Synthesis and Pharmaceutical Potential

- Researchers have explored the synthesis of pyrido[3,2-b][1,4]oxazine derivatives, highlighting their potential as scaffolds for bioactive compounds. These compounds are synthesized using various methods, including the Smiles rearrangement, which has implications for developing new drug molecules (Gim et al., 2007).

Functionalized Derivatives

- Functionalized derivatives of pyrido[3,2-b][1,4]oxazine have been synthesized, providing a pathway to create more complex molecules. These derivatives, obtained from reactions with compounds like 3-hydroxy-2-aminopyridine, open the door to novel chemical entities with potential applications in various fields (Arrault et al., 2002).

Regioselective and Diastereoselective Synthesis

- Advances in the regioselective and diastereoselective synthesis of pyrido[2,1-b][1,3]oxazines have been achieved. Such methodologies allow for the creation of compounds with specific configurations, which is crucial in drug development and other applications (Asghari & Habibi, 2012).

Thermodynamic and Spectroscopic Analysis

- Thermodynamic and spectroscopic properties of various oxazine derivatives, including pyrido[3,2-b][1,4]oxazine, have been investigated. This research is vital for understanding the stability and reactivity of these compounds, which can influence their practical applications (Moloney et al., 1992).

Photochromic Properties

- The photochromic properties of certain oxazine compounds have been studied, revealing their potential in developing materials that change color in response to light. This property could have applications in smart materials and sensors (Baillet et al., 1995).

Advanced Organic Synthesis

- The oxazine ring, including the pyrido[3,2-b][1,4]oxazine system, is instrumental in advanced organic synthesis. It serves as a building block for various heterocyclic compounds, which are crucial in medicinal chemistry and material science (Thorimbert et al., 2018).

properties

IUPAC Name |

2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYCWKUHWUXFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60526438 |

Source

|

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine | |

CAS RN |

20348-26-9 |

Source

|

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60526438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)